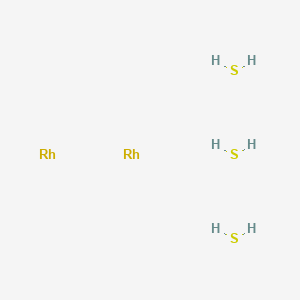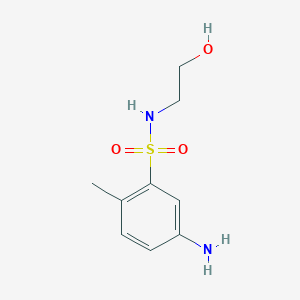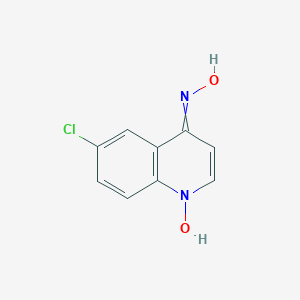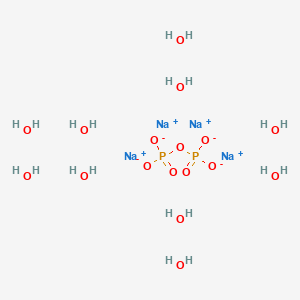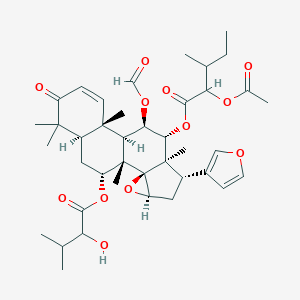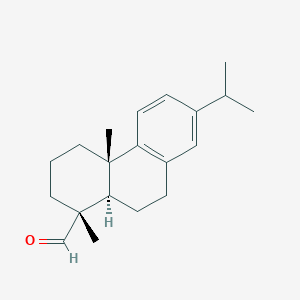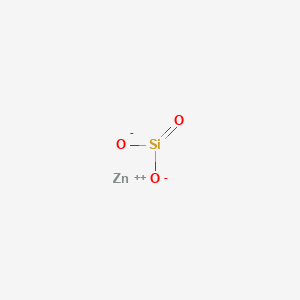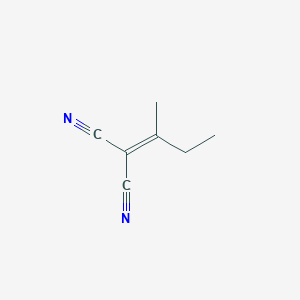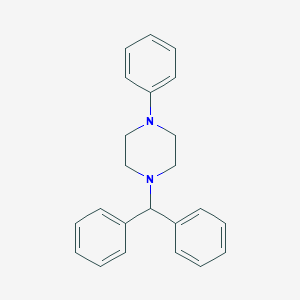
Piperazine, 1-(diphenylmethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(diphenylmethyl)-4-phenyl- is a chemical compound that has been used in various scientific research applications. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. Piperazine, 1-(diphenylmethyl)-4-phenyl- has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-phenyl- is not fully understood. However, it is known to bind to and activate GPCRs, particularly the serotonin and dopamine receptors. This activation leads to the modulation of various signaling pathways, including the cAMP and phosphatidylinositol pathways. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and tryptophan hydroxylase.
生化和生理效应
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to affect the levels of certain hormones, including cortisol and prolactin.
实验室实验的优点和局限性
Piperazine, 1-(diphenylmethyl)-4-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Piperazine, 1-(diphenylmethyl)-4-phenyl-. One direction is the further study of its potential as a novel anticancer agent. Another direction is the further study of its potential as a modulator of the immune system. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of more water-soluble derivatives of Piperazine, 1-(diphenylmethyl)-4-phenyl- could be explored to overcome its limitations in certain experiments.
合成方法
The synthesis of Piperazine, 1-(diphenylmethyl)-4-phenyl- can be achieved using various methods. One of the most commonly used methods involves the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a Lewis acid catalyst. The reaction yields Piperazine, 1-(diphenylmethyl)-4-phenyl- in good yields. Other methods involve the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a strong base or the reduction of 1-(diphenylmethyl)-4-phenylpiperazine using hydrogen gas and a palladium catalyst.
科学研究应用
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used in various scientific research applications. It has been studied for its potential as a novel anticancer agent, as well as for its potential as a modulator of the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the dopamine system. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used as a tool compound for the study of G protein-coupled receptors (GPCRs).
属性
CAS 编号 |
14258-45-8 |
|---|---|
产品名称 |
Piperazine, 1-(diphenylmethyl)-4-phenyl- |
分子式 |
C23H24N2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-benzhydryl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI 键 |
BJPNOKIBZZWAQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
14258-45-8 |
同义词 |
1-(Diphenylmethyl)-4-phenylpiperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



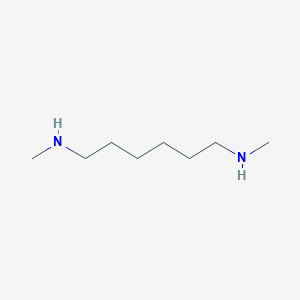
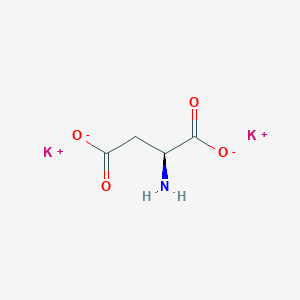
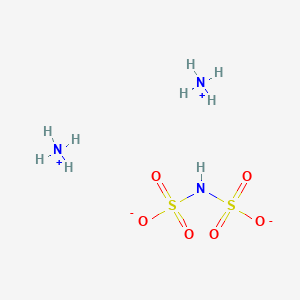
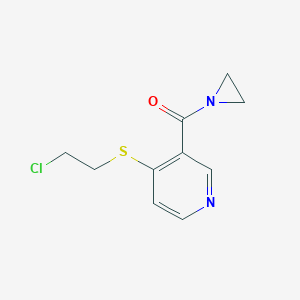
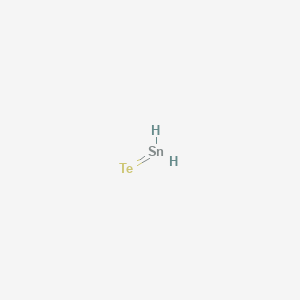
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
